Propan-2-yl 3-{[2-(methylsulfanyl)pyridin-3-yl]formamido}-3-(2-nitrophenyl)propanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions:
Initial Step: Begin with the preparation of the starting material, 2-nitrobenzoic acid. This can be achieved through nitration of benzoic acid using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions.
Intermediate Formation: Introduce the nitro group into the desired position on the benzene ring.
Amino Acid Derivative: Convert 2-nitrobenzoic acid to 2-nitrobenzyl alcohol through reduction, followed by esterification to form 2-nitrobenzyl ester.
Pyridine Ring Synthesis: The synthesis of the pyridin-3-yl derivative requires preparation of 2-(methylsulfanyl)pyridine via a sulfur-containing nucleophile reaction with 3-halopyridine.
Formamide Introduction: Couple the pyridin-3-yl derivative with a formamide group using formic acid and a suitable coupling reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Final Compound Formation: Combine the 2-nitrobenzyl ester and the formamidopyridine intermediate under basic or acidic conditions to yield the final product, Propan-2-yl 3-{[2-(methylsulfanyl)pyridin-3-yl]formamido}-3-(2-nitrophenyl)propanoate.
Industrial Production Methods: Industrial production may involve continuous flow chemistry techniques to maintain precision in reaction conditions and improve yield and scalability. Automated systems are used to control parameters such as temperature, pressure, and reagent flow rates.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation at the sulfur atom, potentially forming sulfoxides or sulfones under oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using hydrogenation catalysts or other reducing agents like tin chloride (SnCl₂) in acid.
Substitution Reactions: The nitro and formamido groups can participate in nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA)
Reduction: Tin chloride (SnCl₂) in hydrochloric acid (HCl), or catalytic hydrogenation using palladium on carbon (Pd/C)
Substitution: Nucleophiles such as thiolates, amines, or hydroxides.
Major Products:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Varied depending on the nucleophile used, potentially forming sulfonamides, amines, or other functionalized products.
Scientific Research Applications
In Chemistry:
It can serve as a precursor for synthesizing more complex molecules and functional materials.
In Biology:
Used in studies involving molecular interactions and bioactive compound design.
In Medicine:
In Industry:
Used in materials science for the development of novel polymers or as a functional additive in specialized coatings.
Mechanism of Action
The compound's mechanism of action hinges on its functional groups:
Molecular Targets and Pathways: The nitro and formamido groups can interact with biological macromolecules, potentially influencing enzyme activity or receptor binding.
Pathways Involved: Likely involves pathways related to redox chemistry and nucleophilic substitutions in biological systems.
Comparison with Similar Compounds
Compared to similar compounds like:
Propan-2-yl 3-{[2-(methylsulfanyl)pyridin-3-yl]carbamoyl}-3-(2-nitrophenyl)propanoate
Propan-2-yl 3-{[2-(methylsulfanyl)pyridin-3-yl]acetoamido}-3-(2-nitrophenyl)propanoate
Properties
IUPAC Name |
propan-2-yl 3-[(2-methylsulfanylpyridine-3-carbonyl)amino]-3-(2-nitrophenyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c1-12(2)27-17(23)11-15(13-7-4-5-9-16(13)22(25)26)21-18(24)14-8-6-10-20-19(14)28-3/h4-10,12,15H,11H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHWBKOEUIHVOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CC(C1=CC=CC=C1[N+](=O)[O-])NC(=O)C2=C(N=CC=C2)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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